molecular formula C10H10N2O B8212031 5-Methoxyisoquinolin-7-aMine

5-Methoxyisoquinolin-7-aMine

Cat. No.: B8212031
M. Wt: 174.20 g/mol
InChI Key: UZYNMWFUWDIZQA-UHFFFAOYSA-N
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Description

5-Methoxyisoquinolin-7-aMine is a heterocyclic aromatic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 5th position and an amino group at the 7th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinolin-7-aMine can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water. This method provides a straightforward route to obtain substituted isoquinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoquinolin-7-aMine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methoxyisoquinolin-7-aMine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinolin-7-aMine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can act as a ligand for specific receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Methoxyisoquinolin-7-aMine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and amino groups enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

5-methoxyisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYNMWFUWDIZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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